(Rac)-O-Desmethylnaproxen-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

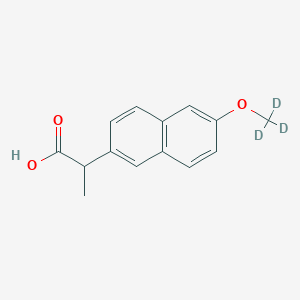

2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-BMSJAHLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238114 | |

| Record name | 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958293-79-3 | |

| Record name | 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958293-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 958293-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-O-Desmethylnaproxen-d3: A Technical Guide for Researchers

(Rac)-O-Desmethylnaproxen-d3 is the deuterated form of O-Desmethylnaproxen, the primary active metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), Naproxen. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of Naproxen and its metabolites in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays ensures accuracy and precision in pharmacokinetic, drug metabolism, and clinical monitoring studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled analog of O-Desmethylnaproxen. The deuterium labels provide a distinct mass difference, allowing for its differentiation from the endogenous, non-labeled analyte during mass spectrometric analysis, without significantly altering its chemical properties.

| Property | Value |

| Chemical Formula | C₁₃H₉D₃O₃ |

| Molecular Weight | 219.25 g/mol [1][2] |

| Unlabeled CAS Number | 60756-73-2[1][2] |

| Labeled CAS Number | 1122399-99-8[1][2] |

| Synonyms | (±)-2-(6-Hydroxy-2-naphthalenyl)propionic Acid-d3 |

Role in Pharmacokinetic Studies

This compound is instrumental in the precise quantification of Naproxen and its primary metabolite, O-Desmethylnaproxen. Understanding the pharmacokinetic profile of Naproxen is crucial for optimizing dosing regimens and minimizing adverse effects. Naproxen is rapidly and completely absorbed after oral administration and is extensively metabolized in the liver.[3]

The major metabolic pathway involves O-demethylation to O-Desmethylnaproxen, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP1A2 and CYP2C9.[4] Both Naproxen and O-Desmethylnaproxen undergo further Phase II metabolism, including glucuronidation and sulfation, before excretion in the urine.[3]

Pharmacokinetic Parameters of Naproxen and its Metabolites

| Parameter | Naproxen | O-Desmethylnaproxen | Naproxen Acyl Glucuronide | O-Desmethylnaproxen Acyl Glucuronide |

| Plasma Protein Binding | 98%[5][6] | 100%[5][6] | 92%[5][6] | 72%[5][6] |

| Urinary Excretion (% of Dose) | < 1%[5][6] | < 1%[5][6] | 50.8 ± 7.32%[5][6] | 14.3 ± 3.4%[5][6] |

| Half-life (t₁/₂) of Naproxen | 12-17 hours[5] | - | - | - |

Experimental Protocols

The following provides a generalized, detailed methodology for the quantification of Naproxen and O-Desmethylnaproxen in a biological matrix (e.g., plasma, saliva) using this compound as an internal standard (IS) via LC-MS/MS.

Sample Preparation

-

Thawing and Centrifugation: Thaw frozen biological samples at room temperature. Centrifuge the samples to pellet any particulate matter.

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.

-

Addition of Internal Standard: Add a known concentration of this compound solution to each sample, calibrator, and quality control sample. The IS helps to correct for variability during sample processing and analysis.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Liquid-Liquid Extraction: Add an appropriate extraction solvent (e.g., ethyl acetate) and acidify the sample. Vortex thoroughly and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analytes and IS to a new tube.

-

-

Evaporation and Reconstitution: Evaporate the solvent from the supernatant/organic layer under a gentle stream of nitrogen. Reconstitute the dried residue in a specific volume of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC system.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Naproxen, O-Desmethylnaproxen, and this compound.

-

Data Acquisition: Acquire data using the instrument's software.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

-

Quantification: Determine the concentration of Naproxen and O-Desmethylnaproxen in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Naproxen

Caption: Metabolic pathway of Naproxen.

Experimental Workflow for Quantification

Caption: Bioanalytical workflow using an internal standard.

Naproxen's Mechanism of Action

Caption: Inhibition of COX enzymes by Naproxen.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(Rac)-O-Desmethylnaproxen-d3 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (Rac)-O-Desmethylnaproxen-d3. This deuterated analog of O-Desmethylnaproxen, the major Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen, serves as a crucial internal standard for analytical and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled form of (Rac)-O-Desmethylnaproxen. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of O-Desmethylnaproxen in biological matrices.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉D₃O₃ | [1] |

| Molecular Weight | 219.25 g/mol | [1] |

| CAS Number | 1122399-99-8 | [1] |

| Unlabeled CAS Number | 60756-73-2 | [1] |

| SMILES | O=C(O)C(C([2H])([2H])[2H])C1=CC=C2C=C(O)C=CC2=C1 | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene core, substituted with a propionic acid group (with three deuterium atoms on the methyl group) and a hydroxyl group.

This compound is the deuterium-labeled version of (Rac)-O-Desmethylnaproxen .

Experimental Protocols

Synthesis of O-Desmethylnaproxen (Non-deuterated)

A representative synthesis of the unlabeled O-Desmethylnaproxen involves the demethylation of S-Naproxen.[1] This method can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material.

Methodology:

-

S-Naproxen (10.6 mmol) is combined with a mixture of hydrobromic acid (30%), acetic acid, and water.

-

The reaction mixture is heated to 105°C for 5 hours.

-

After heating, the mixture is poured onto 50 g of ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration.

-

Purification is achieved through flash column chromatography using a solvent system of heptane:ethyl acetate (1:1).

-

The pure fractions are recrystallized from heptane:ethyl acetate (1:5) to yield the final product.[1]

To synthesize this compound, one would start with a d3-labeled Naproxen precursor.

Analysis of O-Desmethylnaproxen by LC-MS/MS

This method is suitable for the simultaneous quantification of Naproxen and O-Desmethylnaproxen in biological samples like saliva.[2][3]

Sample Preparation (Saliva): [2]

-

Saliva samples are collected at various time points after drug administration.

-

The samples are centrifuged at 2,500 rpm for 10 minutes.

-

The supernatant is collected and stored at -20°C until analysis.

-

For analysis, a liquid-liquid extraction is performed using ethyl acetate and HCl.

LC-MS/MS Conditions: [3]

-

Instrument: 8040 Triple Quadrupole Mass Spectrometer

-

Column: Shim-Pack XR-ODS (75 mm x 2.0 mm) with a C18 pre-column

-

Column Temperature: 40°C

-

Mobile Phase: Methanol and 10 mM ammonium acetate (70:30, v/v)

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Electrospray Ionization (Positive/Negative)

-

Total Run Time: 5 minutes

Sulfation Assay for O-Desmethylnaproxen

This assay determines the activity of sulfotransferase (SULT) enzymes in metabolizing O-Desmethylnaproxen.[1]

Methodology: [1]

-

Reactions are set up containing the appropriate SULT isoform (e.g., SULT1A1), O-Desmethylnaproxen (substrate) dissolved in ethanol, 50 mM Tris-HCl (pH 7.4), and [³⁵S]-PAPS as the sulfate donor.

-

The reactions are incubated to allow for the enzymatic transfer of the radiolabeled sulfate group to O-Desmethylnaproxen.

-

The [³⁵S]-sulfated products are then separated and quantified using thin-layer chromatography (TLC).

Biological Pathways

O-Desmethylnaproxen is the primary Phase I metabolite of Naproxen. Its formation and subsequent metabolism are critical aspects of Naproxen's pharmacokinetics.

Naproxen Metabolism to O-Desmethylnaproxen

The O-demethylation of Naproxen to O-Desmethylnaproxen is primarily catalyzed by cytochrome P450 enzymes in the liver.[1][4][5]

Caption: Phase I Metabolism of Naproxen.

Phase II Sulfation of O-Desmethylnaproxen

Following its formation, O-Desmethylnaproxen undergoes Phase II metabolism, primarily through sulfation by cytosolic sulfotransferases (SULTs).[1][6]

Caption: Phase II Sulfation of O-Desmethylnaproxen.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the enzymatic reactions involved in O-Desmethylnaproxen metabolism.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Source |

| Human Liver Microsomes | (S)-Naproxen | 92 | 538 | [4] |

| CYP1A2 | (S)-Naproxen | 189.5 | 7.3 (pmol/min/pmol P450) | [4] |

| CYP2C9 | (S)-Naproxen | 340.5 | 41.4 (pmol/min/pmol P450) | [4] |

| SULT1A1 | O-Desmethylnaproxen | 84 | - | [1][6] |

| SULT1B1 | O-Desmethylnaproxen | 690 | - | [1][6] |

| SULT1E1 | O-Desmethylnaproxen | 341 | - | [1][6] |

References

- 1. Sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

- 3. 2.3 LC-MS/MS [bio-protocol.org]

- 4. Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (Rac)-O-Desmethylnaproxen-d3 (CAS: 1122399-99-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-O-Desmethylnaproxen-d3 is the deuterium-labeled form of O-Desmethylnaproxen, the major Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. Its primary application in research and drug development is as a stable isotope-labeled internal standard for quantitative bioanalysis. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, alongside its non-deuterated counterpart for comparison.

| Property | This compound | O-Desmethylnaproxen |

| CAS Number | 1122399-99-8 | 60756-73-2 |

| Molecular Formula | C₁₃H₉D₃O₃ | C₁₃H₁₂O₃ |

| Molecular Weight | 219.25 g/mol | 216.23 g/mol |

| Appearance | Solid | White solid |

| Melting Point | Not reported | 182-183 °C |

| Storage Temperature | 2-8°C | 2-8°C |

Biological Significance and Metabolic Pathway

O-Desmethylnaproxen is the primary human metabolite of naproxen. The metabolic pathway involves O-demethylation of naproxen, a reaction predominantly catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP1A2 in the liver. Following its formation, O-Desmethylnaproxen undergoes further Phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.

Below is a diagram illustrating the metabolic pathway of naproxen.

(Rac)-O-Desmethylnaproxen-d3 molecular weight and formula

Technical Guide: (Rac)-O-Desmethylnaproxen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This compound is primarily utilized as an internal standard in analytical chemistry and as a tracer in metabolic research.

Chemical and Physical Properties

This compound is the deuterium-labeled form of (Rac)-O-Desmethylnaproxen. The incorporation of stable heavy isotopes is crucial for its application as an internal standard in quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

| Property | Value |

| Molecular Weight | 219.25 g/mol [1][2][3] |

| Chemical Formula | C13H9D3O3[1][2] |

| CAS Number | 1122399-99-8[1][2][3] |

| Unlabeled CAS Number | 60756-73-2[1][2] |

| SMILES | O=C(O)C(C([2H])([2H])[2H])C1=CC=C2C=C(O)C=CC2=C1[1][2] |

| Synonyms | (±)-2-(6-Hydroxy-2-naphthalenyl)propionic Acid-d3 |

Role in Drug Metabolism and Pharmacokinetics

(Rac)-O-Desmethylnaproxen is a known metabolite of Naproxen.[4][5][6] The parent drug, Naproxen, is metabolized in the body, in part, through O-demethylation to form O-Desmethylnaproxen.[4][5][7] This metabolite can then be further conjugated for excretion.[7] The study of such metabolic pathways is a critical component of drug development, and deuterated standards like this compound are instrumental in these investigations. Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs, a field of growing interest.[1][2]

The metabolic conversion of Naproxen to O-Desmethylnaproxen is mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9.[5]

Metabolic Pathway of Naproxen

Caption: Metabolic pathway of Naproxen to (Rac)-O-Desmethylnaproxen and subsequent conjugation.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of O-Desmethylnaproxen in biological matrices.

General Protocol for Quantitative Analysis using LC-MS

Below is a generalized workflow for the use of this compound as an internal standard in a typical LC-MS experiment.

Objective: To quantify the concentration of O-Desmethylnaproxen in a biological sample (e.g., plasma, urine).

Methodology:

-

Sample Preparation:

-

A known amount of the biological sample is aliquoted.

-

A precise amount of this compound (internal standard) is added to the sample.

-

The sample undergoes protein precipitation and/or solid-phase extraction to remove interfering substances.

-

The final extract is evaporated and reconstituted in a solvent compatible with the LC-MS system.

-

-

LC-MS Analysis:

-

The reconstituted sample is injected into the LC-MS system.

-

The analyte (O-Desmethylnaproxen) and the internal standard (this compound) are separated chromatographically.

-

The mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

A calibration curve is generated using known concentrations of the non-labeled O-Desmethylnaproxen standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for both the calibration standards and the unknown samples.

-

The concentration of O-Desmethylnaproxen in the biological sample is determined by interpolating from the calibration curve.

-

Workflow for Bioanalytical Quantification

Caption: Workflow for the quantification of O-Desmethylnaproxen using its deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rac O-Desmethyl Naproxen-d3 rac O-Desmethyl Naproxen-d3 [ittabio.com]

- 4. O-Desmethylnaproxen | C13H12O3 | CID 13393711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Naproxen Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for preparing key deuterated metabolites of naproxen, specifically O-desmethylnaproxen-d3 and naproxen-d3 acyl glucuronide. The incorporation of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, primarily by slowing its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved therapeutic efficacy and a better safety profile. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the development and analysis of these important deuterated compounds.

Introduction to Naproxen Metabolism and Deuteration

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The two primary metabolic pathways are O-demethylation of the methoxy group to form O-desmethylnaproxen (O-DMN) and glucuronidation of the carboxylic acid group to form naproxen acyl glucuronide.[1][2] The O-demethylation is primarily catalyzed by cytochrome P450 enzymes CYP2C9 and CYP1A2, while the glucuronidation is mainly mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7).[3]

Deuterating naproxen, typically by replacing the three hydrogen atoms of the methoxy group with deuterium (a naproxen-d3 analogue), can significantly impact its metabolic fate. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of O-demethylation, potentially leading to a longer half-life and altered metabolite ratios. The synthesis of the deuterated metabolites of naproxen is crucial for studying these effects in detail and for use as internal standards in metabolic studies.

Synthesis of Deuterated Naproxen Metabolites: An Overview

The synthesis of deuterated naproxen metabolites can be approached through two primary routes:

-

Chemical Synthesis: This involves the chemical modification of a deuterated naproxen precursor.

-

Enzymatic Synthesis: This method utilizes isolated enzymes or whole-cell systems to mimic the metabolic transformations that occur in the body.

This guide will detail protocols for both approaches where applicable.

Data Presentation: Quantitative Analysis of Synthetic Routes

The following table summarizes the key quantitative data associated with the synthesis of deuterated naproxen and its metabolites. Please note that specific yields and isotopic purities for the deuterated metabolites are not widely reported in the literature; therefore, the presented data for the metabolites are based on established methods for the non-deuterated analogues and are intended as expected values.

| Compound | Synthetic Method | Starting Material | Key Reagents/Enzymes | Reported/Expected Yield (%) | Isotopic Purity (%) | Reference |

| Naproxen-d3 | Commercially available | - | - | >98 | >99 (d1-d3) | [4] |

| O-Desmethylnaproxen-d3 | Chemical Demethylation | Naproxen-d3 | Hydrobromic acid, Acetic acid | ~50-60 (estimated) | >98 (expected) | [2] |

| Naproxen-d3 Acyl Glucuronide | Chemical Glucuronidation (Koenigs-Knorr) | Naproxen-d3 | Acetobromo-α-D-glucuronic acid methyl ester, Silver(I) oxide | 40-60 (estimated) | >98 (expected) | [5][6] |

| Naproxen-d3 Acyl Glucuronide | Enzymatic Glucuronidation | Naproxen-d3 | UGT2B7, UDPGA | Variable (dependent on conditions) | >99 (expected) | [3][7] |

Experimental Protocols

Synthesis of O-Desmethylnaproxen-d3 (O-DMN-d3)

This protocol adapts a known method for the demethylation of S-naproxen to its deuterated analogue.[2]

Reaction Scheme:

Materials:

-

(S)-Naproxen-d3 (commercially available)

-

Hydrobromic acid (30% in acetic acid)

-

Acetic acid, glacial

-

Heptane

-

Ethyl acetate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (S)-Naproxen-d3 (e.g., 10.0 mmol) in a mixture of 30% hydrobromic acid in acetic acid and glacial acetic acid.

-

Heat the reaction mixture to 105 °C and maintain at this temperature for 5 hours.

-

After cooling to room temperature, pour the reaction mixture onto 50 g of ice-water. A precipitate will form.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by flash column chromatography using a heptane:ethyl acetate (1:1) solvent system.

-

Combine the pure fractions and recrystallize from a heptane:ethyl acetate (1:5) mixture to yield pure O-desmethylnaproxen-d3.

Expected Outcome:

Based on the synthesis of the non-deuterated analogue, a yield of approximately 50-60% can be expected. The isotopic purity of the product should be maintained from the starting material. Characterization can be performed using NMR and mass spectrometry to confirm the structure and isotopic enrichment.

Synthesis of Naproxen-d3 Acyl Glucuronide

Two primary methods are presented for the synthesis of naproxen-d3 acyl glucuronide: a chemical approach using the Koenigs-Knorr reaction and an enzymatic approach utilizing the UGT2B7 enzyme.

This protocol is based on the general principles of the Koenigs-Knorr reaction for the glucuronidation of carboxylic acids.[5][6]

Reaction Scheme:

Materials:

-

(S)-Naproxen-d3

-

Acetobromo-α-D-glucuronic acid methyl ester (glucuronyl donor)

-

Silver(I) oxide (promoter)

-

Acetonitrile (solvent)

-

Sodium hydroxide (for deprotection)

-

Methanol (for deprotection)

-

Silica gel for column chromatography

Procedure:

-

Glycosylation:

-

To a solution of (S)-Naproxen-d3 (1.0 equiv) in dry acetonitrile, add silver(I) oxide (1.0 equiv).

-

Add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.1 equiv) in dry acetonitrile dropwise at room temperature.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through celite to remove silver salts and wash the celite pad with acetonitrile.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the protected naproxen-d3 glucuronide methyl ester.

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in a mixture of methanol and a solution of sodium hydroxide (e.g., 1 M).

-

Stir the mixture at room temperature until the deprotection of the acetyl and methyl ester groups is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with an acidic resin or dilute acid.

-

Purify the final product by preparative HPLC to yield naproxen-d3 acyl glucuronide.

-

Expected Outcome:

Yields for Koenigs-Knorr reactions can vary but are typically in the range of 40-60%. The isotopic integrity of the naproxen-d3 moiety should be preserved.

This protocol utilizes recombinant human UGT2B7, the primary enzyme responsible for naproxen glucuronidation in vivo.[3][7]

Materials:

-

(S)-Naproxen-d3

-

Recombinant human UGT2B7 (commercially available, e.g., in microsomes)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Trifluoroacetic acid (for quenching)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl2 (e.g., 10 mM), and recombinant UGT2B7 microsomes.

-

Add (S)-Naproxen-d3 (dissolved in a small amount of DMSO or methanol) to the reaction mixture to a final concentration typically in the micromolar range.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of e.g., 2 mM.

-

Incubate the reaction at 37 °C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined experimentally.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing a small percentage of trifluoroacetic acid.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by LC-MS to confirm the formation of naproxen-d3 acyl glucuronide and to quantify the product.

-

For preparative scale, the reaction can be scaled up, and the product purified by preparative HPLC.

Expected Outcome:

The yield of enzymatic reactions is highly dependent on the activity of the enzyme preparation and reaction conditions. This method offers high stereoselectivity and regioselectivity, producing the biologically relevant 1-β-O-acyl glucuronide. The isotopic purity is expected to be maintained.

Mandatory Visualizations

Logical Workflow for Synthesis of Deuterated Naproxen Metabolites

The following diagram illustrates the overall workflow for the synthesis of deuterated naproxen metabolites, starting from the deuterated parent drug.

Caption: Synthetic routes to deuterated naproxen metabolites.

Naproxen Metabolism Signaling Pathway

The following diagram depicts the key metabolic transformations of naproxen in humans.

Caption: Key metabolic pathways of naproxen.

Conclusion

This technical guide provides a detailed framework for the synthesis of deuterated naproxen metabolites, O-desmethylnaproxen-d3 and naproxen-d3 acyl glucuronide. By offering both chemical and enzymatic synthetic routes, along with structured data and visual workflows, this document serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry. The successful synthesis and characterization of these deuterated metabolites are essential for advancing our understanding of the therapeutic potential of isotopic labeling in drug development. Further research to refine these protocols and to obtain precise quantitative data for the deuterated compounds is encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Production of ibuprofen acyl glucosides by human UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-O-Desmethylnaproxen-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-O-Desmethylnaproxen-d3, a deuterated analog of the primary metabolite of Naproxen. This document is intended for use by researchers, scientists, and drug development professionals, offering key data, experimental protocols, and pathway visualizations to support its application in analytical and metabolic studies.

Core Compound Data

This compound serves as an ideal internal standard for the quantitative analysis of O-Desmethylnaproxen in biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterium labeling provides a distinct mass shift, facilitating precise and accurate quantification.

Certificate of Analysis Summary

The following table summarizes the typical physicochemical properties of this compound, compiled from various supplier data.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1122399-99-8 |

| Molecular Formula | C₁₃H₉D₃O₃ |

| Molecular Weight | 219.25 g/mol |

| Appearance | White to Off-White Solid |

| Purity | ≥98% (typically by HPLC) |

| Isotopic Enrichment | ≥99% Deuterium |

| Storage Conditions | -20°C, protected from light and moisture |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile |

Experimental Protocols

The following section details a representative experimental protocol for the simultaneous quantification of Naproxen and O-Desmethylnaproxen in human plasma using this compound as an internal standard (IS). This method is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[1][2][3]

Objective:

To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of naproxen and 6-O-desmethylnaproxen in saliva or plasma samples.

Materials and Reagents:

-

Naproxen analytical standard

-

6-O-Desmethylnaproxen analytical standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation:

-

Triple Quadrupole Mass Spectrometer (e.g., Shimadzu 8040 LC-MS/MS)[1][2]

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical column (e.g., Shim-Pack XR-ODS, 75 mm x 2.0 mm, or equivalent C18 column)[1][2]

Procedure:

1. Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of Naproxen, O-Desmethylnaproxen, and this compound in methanol at a concentration of 1 mg/mL.

-

From these stock solutions, prepare working solutions at various concentrations by serial dilution with methanol. These will be used to construct calibration curves.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Acidify the sample by adding 50 µL of 0.1 M HCl.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (typically 70:30, v/v).[1][2]

-

Injection Volume: 10 µL.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these analytes.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Naproxen, O-Desmethylnaproxen, and the deuterated internal standard.

-

4. Quantification:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analytes in the unknown samples by interpolating from the calibration curve.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of Naproxen and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of Naproxen to O-Desmethylnaproxen and subsequent conjugation.

Caption: Experimental workflow for the quantification of Naproxen and its metabolite.

References

- 1. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of (Rac)-O-Desmethylnaproxen-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of (Rac)-O-Desmethylnaproxen-d3, a critical deuterated internal standard for bioanalytical studies. This document offers a comparative analysis of available products, detailed experimental protocols for its application, and visual workflows to aid in procurement and experimental design.

Introduction to this compound

This compound is the deuterium-labeled form of O-Desmethylnaproxen, the primary human metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen. Its use as an internal standard is crucial for accurate quantification of naproxen and its metabolites in biological matrices during pharmacokinetic, drug metabolism, and toxicology studies. The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization effects in mass spectrometry, thereby correcting for variations in sample preparation and matrix effects.

Commercial Supplier Analysis

A critical aspect of utilizing this compound in research is the selection of a reliable commercial supplier. Key considerations include purity, availability of various pack sizes, cost-effectiveness, and the quality of accompanying documentation such as Certificates of Analysis (CoA). The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Available Pack Sizes |

| Toronto Research Chemicals (TRC) | D292127 | 1122399-99-8 | C₁₃H₉D₃O₃ | Not explicitly stated | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| MedChemExpress | HY-113563S | 1122399-99-8 | C₁₃H₉D₃O₃ | 99.85% | 1 mg, 5 mg, 10 mg, 25 mg |

| LGC Standards | TRC-D292127 | 1122399-99-8 | C₁₃H₉D₃O₃ | Not explicitly stated | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Simson Pharma | Not specified | 1122399-99-8 | C₁₃H₉D₃O₃ | Not explicitly stated | Inquire for details |

| Cayman Chemical | 34199 (unlabeled) | 52079-10-4 (unlabeled) | C₁₃H₁₂O₃ (unlabeled) | ≥98% (unlabeled) | 1 mg, 5 mg, 10 mg (unlabeled) |

| Santa Cruz Biotechnology | sc-212392 | 1122399-99-8 | C₁₃H₉D₃O₃ | Not explicitly stated | 1 mg, 5 mg |

| Mithridion | Not specified | 1122399-99-8 | C₁₃H₉D₃O₃ | Not explicitly stated | 1 mg |

Note: Purity and availability are subject to change. It is recommended to directly contact the suppliers for the most current information and to request a Certificate of Analysis.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of O-Desmethylnaproxen and naproxen in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound (from a reputable supplier)

-

Reference standard of O-Desmethylnaproxen and Naproxen

-

Biological matrix (e.g., plasma, urine)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-Desmethylnaproxen and Naproxen in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration that yields a consistent and appropriate response in the LC-MS/MS system (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation Method)

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of each sample, calibration standard, and QC, add the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution should be optimized to achieve good separation of the analytes from matrix components.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for these acidic compounds.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for O-Desmethylnaproxen, Naproxen, and this compound. These transitions should be optimized by infusing the individual standard solutions.

-

Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analytes in the unknown samples is then determined from this curve.

Visual Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

Caption: A logical workflow for selecting a commercial supplier of this compound.

The Pharmacokinetics of Naproxen and its Primary Metabolite O-desmethylnaproxen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of naproxen and its major active metabolite, O-desmethylnaproxen, in humans. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[2] Understanding the pharmacokinetic profile of naproxen and its metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This guide delves into the absorption, distribution, metabolism, and excretion of naproxen and O-desmethylnaproxen, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for naproxen and its metabolite, O-desmethylnaproxen, in healthy human adults.

Table 1: Pharmacokinetic Parameters of Naproxen in Humans

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~95% (oral) | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [4] |

| Effect of Food | Delays rate of absorption, but not the extent | [3] |

| Distribution | ||

| Protein Binding | >99% (primarily to albumin) | [4][5] |

| Volume of Distribution (Vd) | 0.16 L/kg | [6] |

| Metabolism | ||

| Primary Metabolite | 6-O-desmethylnaproxen | [4] |

| Metabolizing Enzymes | CYP2C9, CYP1A2 | [4] |

| Excretion | ||

| Elimination Half-life (t1/2) | 12 - 17 hours | [3] |

| Clearance (CL) | 0.13 mL/min/kg | [1] |

| Route of Excretion | ~95% in urine, <3% in feces | [1] |

| Urinary Excretion Profile | <1% as unchanged naproxen, <1% as O-desmethylnaproxen, 66-92% as conjugates | [1] |

Table 2: Pharmacokinetic Parameters of O-desmethylnaproxen in Humans

| Parameter | Value | Reference |

| Formation | ||

| Precursor | Naproxen | [4] |

| Metabolism | ||

| Further Metabolism | Conjugation with glucuronic acid and sulfate | [7] |

| Excretion | ||

| Elimination Half-life (t1/2) | 9 - 25 hours | [4] |

| Urinary Excretion | Excreted as glucuronide and sulfate conjugates | [6][7] |

| Protein Binding | 100% | [6][7] |

Experimental Protocols

This section outlines a typical experimental design for a pharmacokinetic study of naproxen in healthy human volunteers. The protocols described are a synthesis of methodologies reported in various clinical studies.

Study Design

A common approach is a randomized, single-dose, two-way crossover study.[8][9][10] This design allows for within-subject comparison of different formulations or dosing conditions. A washout period of at least one week is typically implemented between study periods to ensure complete elimination of the drug from the previous phase.[3]

Subject Recruitment and Ethical Considerations

Healthy adult male and female volunteers are recruited for these studies.[9][10] Exclusion criteria typically include a history of gastrointestinal, renal, or cardiovascular diseases, as well as hypersensitivity to NSAIDs.[9] All studies must be conducted in accordance with the Declaration of Helsinki and receive approval from an independent ethics committee or institutional review board.[11] Informed consent is obtained from all participants prior to their enrollment.

Dosing and Administration

A single oral dose of naproxen (e.g., 500 mg) is administered to fasted subjects.[6][8] Fasting conditions typically involve an overnight fast of at least 10 hours before drug administration.

Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of naproxen and O-desmethylnaproxen. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.[11] Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation and stored at -20°C or lower until analysis.[5][11]

Urine samples can also be collected over specified intervals to assess the excretion of naproxen and its metabolites.[6] To stabilize acyl glucuronide conjugates, urine pH may be kept acidic.[6]

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of naproxen and O-desmethylnaproxen in plasma and urine.[5][9]

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[12] The supernatant is then analyzed.

-

Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent.[5] Phosphoric acid may be used to release naproxen from plasma proteins before extraction.[5]

-

-

Chromatographic Conditions (Example HPLC-UV Method):

-

Column: A reverse-phase C18 column is typically used.[5][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed in an isocratic or gradient elution mode.[5][13]

-

Detection: UV detection at a wavelength of approximately 230-240 nm is suitable for naproxen.[3][14] Fluorescence detection can also be used for enhanced sensitivity.[15][16]

-

-

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[14]

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the pharmacokinetic parameters from the plasma concentration-time data.[3][9] Key parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL).[3][5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the pharmacokinetics of naproxen.

Caption: Metabolic pathway of naproxen in humans.

Caption: Experimental workflow for a naproxen pharmacokinetic study.

Caption: Mechanism of action of naproxen via COX inhibition.

References

- 1. ijcap.in [ijcap.in]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. wjpmr.com [wjpmr.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Effect of cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioequivalence of 2 Naproxen Sodium Tablet Formulations in Healthy Male and Female Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioequivalence of 2 Naproxen Sodium Tablet Formulations in Healthy Male and Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. HPLC method for naproxen determination in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. actapharmsci.com [actapharmsci.com]

- 16. researchgate.net [researchgate.net]

The Metabolic Conversion of Naproxen to 6-O-Desmethylnaproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 6-O-desmethylnaproxen from its parent compound, naproxen. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug metabolism, and clinical development.

Executive Summary

Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily in the liver. A key step in its biotransformation is the O-demethylation of the methoxy group on the naphthalene ring, resulting in the formation of its major phase I metabolite, 6-O-desmethylnaproxen. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with isoforms CYP2C9 and CYP1A2 playing the most significant roles.[1][2][3][4][5][6][7][8][9] While CYP2C9 is considered the principal enzyme, CYP1A2 also contributes significantly to this metabolic conversion.[2] Some evidence also points to a minor role for CYP2C8.[2][6] The resulting metabolite, 6-O-desmethylnaproxen, which has considerably less anti-inflammatory activity than the parent drug, is subsequently conjugated in Phase II reactions, primarily through glucuronidation and sulfation, to facilitate its excretion.[4][6][7][10] Understanding this metabolic pathway is crucial for predicting drug-drug interactions, assessing the impact of genetic polymorphisms on patient response, and guiding dosage adjustments in specific populations.

The Core Metabolic Pathway

The conversion of naproxen to 6-O-desmethylnaproxen is an oxidative demethylation reaction. This process involves the removal of a methyl group from the 6-methoxy position of the naproxen molecule, which is replaced by a hydroxyl group.

Primary Enzymes and Cellular Location

The O-demethylation of naproxen is a Phase I metabolic reaction that primarily occurs in the liver.[1][4][5][6][7][9][11] The key enzymes responsible belong to the cytochrome P450 superfamily of monooxygenases.

-

CYP2C9: Studies have consistently identified CYP2C9 as the predominant enzyme responsible for the O-demethylation of both R- and S-naproxen.[2] Genetic variations (polymorphisms) in the CYP2C9 gene can lead to altered enzyme activity, potentially affecting naproxen clearance and patient outcomes.[12][13][14]

-

CYP1A2: This isoform is also a major contributor to naproxen O-demethylation.[1][2][4] Its involvement is significant and, together with CYP2C9, accounts for the majority of this metabolic transformation in the human liver.[1]

-

CYP2C8: Some research suggests a minor contribution from CYP2C8 in the formation of 6-O-desmethylnaproxen.[2][6]

The following diagram illustrates the enzymatic conversion of naproxen.

References

- 1. Cytochromes P450, 1A2, and 2C9 are responsible for the human hepatic O-demethylation of R- and S-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. wjpmr.com [wjpmr.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. CYP2C9 Polymorphism Influence in PK/PD Model of Naproxen and 6-O-Desmethylnaproxen in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C9 and Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uspharmacist.com [uspharmacist.com]

The Indispensable Role of Isotopically Labeled Standards in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Drug metabolism studies, a cornerstone of ADME profiling, elucidate the biotransformation pathways of a drug, identify its metabolites, and quantify their formation. The accuracy and reliability of these studies hinge on the use of appropriate analytical methodologies. Isotopically labeled standards have emerged as the gold standard in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS). This technical guide provides an in-depth exploration of the core principles, experimental protocols, and profound impact of isotopically labeled standards in drug metabolism research.

Isotopically labeled compounds, in which one or more atoms are replaced with their heavier, non-radioactive (stable) or radioactive isotopes, serve as ideal internal standards (IS).[1] The most commonly used stable isotopes are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), while tritium (³H) and carbon-14 (¹⁴C) are frequently employed radioisotopes.[1][2] The fundamental advantage of using a stable isotope-labeled (SIL) internal standard is its near-identical physicochemical properties to the analyte of interest.[3] This ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency, thereby effectively compensating for variations in sample preparation and analysis.[3]

Core Principles: The Power of Isotope Dilution

The use of isotopically labeled standards is predicated on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the isotopically labeled standard is added to a biological sample prior to extraction and analysis. The ratio of the mass spectrometer's response of the endogenous, unlabeled analyte to that of the labeled internal standard is then measured. Because the analyte and the internal standard behave almost identically during the analytical process, this ratio remains constant even if there are losses during sample preparation or fluctuations in the mass spectrometer's signal. This allows for highly accurate and precise quantification of the analyte in the complex biological matrix.

Advantages of Using Isotopically Labeled Internal Standards:

-

Enhanced Accuracy and Precision : By correcting for variability in extraction recovery, matrix effects, and instrument response, SIL-ISs significantly improve the accuracy and precision of quantitative bioanalytical methods.[3][4]

-

Mitigation of Matrix Effects : Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components, are a major challenge in LC-MS/MS bioanalysis. Since the SIL-IS is affected by the matrix in the same way as the analyte, its use can effectively normalize these effects.[3][5]

-

Reliable Quantification of Metabolites : In drug metabolism studies, where authentic standards for all metabolites may not be available, the use of a labeled parent drug can aid in the tentative quantification of its metabolites.[6]

-

Versatility in Application : Isotopically labeled standards are invaluable in a wide range of studies, including pharmacokinetics (PK), pharmacodynamics (PD), bioavailability, and bioequivalence studies.[6]

Challenges and Considerations:

Despite their numerous advantages, there are some challenges associated with the use of isotopically labeled standards:

-

Cost and Availability : The synthesis of SIL-ISs can be complex and expensive, and they may not be commercially available for all compounds.[7]

-

Isotopic Exchange : Deuterium labels, particularly those on heteroatoms or acidic carbons, can sometimes be unstable and exchange with protons from the solvent or matrix.[3] Careful placement of the label during synthesis is crucial to avoid this.

-

Potential for Masking Assay Problems : Because a SIL-IS behaves so similarly to the analyte, it can sometimes mask underlying issues with the analytical method, such as poor extraction recovery or analyte instability.[7]

-

Chromatographic Separation : In some cases, especially with deuterium labeling, the labeled compound may exhibit a slightly different chromatographic retention time than the unlabeled analyte.[7]

Experimental Protocols

A typical drug metabolism study utilizing isotopically labeled standards involves several key stages, from sample preparation to data analysis. The following protocols provide a general framework that can be adapted to specific research needs.

Sample Preparation

The goal of sample preparation is to extract the analyte and the internal standard from the biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances.

Protocol: Protein Precipitation for Plasma Samples

-

Thaw Samples : Thaw frozen plasma samples at room temperature or in a water bath at 37°C.

-

Spike with Internal Standard : To a 100 µL aliquot of plasma, add a small volume (e.g., 5-10 µL) of the isotopically labeled internal standard solution at a known concentration. Vortex briefly to mix.

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to the plasma sample.

-

Vortex and Centrifuge : Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection : Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the analytical technique of choice for the sensitive and selective quantification of drugs and their metabolites.

Protocol: General LC-MS/MS Method

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase A : 0.1% formic acid in water.[3]

-

Mobile Phase B : 0.1% formic acid in acetonitrile.[3]

-

Gradient : A linear gradient from low to high organic content (Mobile Phase B) is typically employed to elute the analytes. The specific gradient profile will depend on the hydrophobicity of the compounds.

-

Flow Rate : A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

-

Injection Volume : 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometric Detection :

-

Ionization Source : Electrospray ionization (ESI) is widely used for its ability to ionize a broad range of compounds.

-

Polarity : The polarity (positive or negative ion mode) is selected based on the chemical properties of the analyte.

-

Multiple Reaction Monitoring (MRM) : For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion (the molecular ion of the analyte or IS) and a specific product ion (a fragment ion generated by collision-induced dissociation). This highly selective detection method minimizes interferences from other compounds in the sample.[8]

-

Optimization : The MRM transitions (precursor ion → product ion) and collision energies are optimized for both the analyte and the internal standard to achieve maximum sensitivity.

-

Data Analysis

The data acquired from the LC-MS/MS analysis is processed to quantify the analyte concentration in the original biological sample.

Protocol: Quantitative Data Analysis

-

Peak Integration : Integrate the peak areas of the analyte and the internal standard in the chromatograms.

-

Calculate Response Ratio : For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate Calibration Curve : Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard. Analyze these standards alongside the study samples. Plot the response ratio against the analyte concentration to generate a calibration curve. A linear regression analysis is typically used.

-

Quantify Unknown Samples : Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured response ratios.

Data Presentation: The Impact of Isotopically Labeled Standards

The use of a stable isotope-labeled internal standard can dramatically improve the quality of bioanalytical data. The following table summarizes a comparative study on the performance of a bioanalytical assay for the anticancer drug Kahalalide F with and without a SIL-IS.[4]

| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Statistical Significance of Bias | p < 0.0005 | p = 0.5 (not significant) |

| Variance Comparison | - | Significantly lower (p = 0.02) |

Data adapted from Stokvis E, et al. Rapid Commun Mass Spectrom. 2005.[4]

As the data clearly demonstrates, the implementation of a SIL-IS resulted in a significant improvement in both the accuracy (mean bias closer to 100%) and precision (lower standard deviation and significantly lower variance) of the assay.[4]

Mandatory Visualizations

Experimental and Logical Workflows

To further elucidate the processes involved in drug metabolism studies using isotopically labeled standards, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: General experimental workflow for a drug metabolism study.

Caption: Simplified drug metabolism signaling pathway.

Conclusion

Isotopically labeled standards are an indispensable tool in modern drug metabolism research. Their ability to serve as ideal internal standards in LC-MS/MS-based bioanalysis provides unparalleled accuracy and precision in the quantification of drugs and their metabolites. While challenges such as cost and availability exist, the benefits of employing these standards in generating high-quality, reliable data for regulatory submissions and for a deeper understanding of a drug's fate in the body are undeniable. As analytical technologies continue to advance, the strategic use of isotopically labeled compounds will remain a cornerstone of successful drug discovery and development programs.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (Rac)-O-Desmethylnaproxen-d3 as an Internal Standard for the Bioanalysis of Naproxen and its Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain, inflammation, and fever.[1][2][3] Accurate quantification of naproxen and its primary metabolite, 6-O-desmethylnaproxen, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, specificity, and rapid sample processing.[3][5] The use of a stable isotope-labeled internal standard is essential for reliable and accurate LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.

(Rac)-O-Desmethylnaproxen-d3 is an ideal internal standard for the simultaneous determination of naproxen and its major metabolite, O-desmethylnaproxen. Its chemical structure is nearly identical to the analyte of interest, ensuring similar extraction recovery and chromatographic behavior, while the mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the quantification of naproxen and O-desmethylnaproxen in human plasma.

Metabolic Pathway of Naproxen

Naproxen is primarily metabolized in the liver. The main metabolic pathway involves O-demethylation to 6-O-desmethylnaproxen, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP2C9 and CYP1A2.[2][6] Both naproxen and its desmethyl metabolite can then undergo glucuronidation to form acyl and phenolic glucuronides, which are subsequently excreted.[6][7]

Caption: Metabolic pathway of Naproxen.

Experimental Protocol

This protocol is a representative method for the simultaneous quantification of naproxen and O-desmethylnaproxen in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Naproxen reference standard

-

6-O-Desmethylnaproxen reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of naproxen, O-desmethylnaproxen, and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of naproxen and O-desmethylnaproxen in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax, 4.6 x 75 mm, 3.5 µm)[8] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[9][10] |

| MS System | API 3000 or equivalent triple quadrupole mass spectrometer[8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[8] |

| MRM Transitions | Naproxen: m/z 229.0 → 170.0O-Desmethylnaproxen: m/z 215.0 → 171.0This compound (IS): m/z 218.0 → 174.0 |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

5. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range of 10 - 10,000 ng/mL for naproxen is typically achievable.[8]

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

-

Recovery: The extraction efficiency of the method, determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

-

Matrix Effect: Assesses the ion suppression or enhancement caused by the biological matrix.

-

Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Quantitative Data Summary

The following table summarizes typical validation parameters for a similar LC-MS/MS method for naproxen quantification.

| Validation Parameter | Result |

| Linearity Range (Naproxen) | 100 - 10,000 ng/mL[8] |

| Correlation Coefficient (r²) | > 0.999[8] |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL[8] |

| Intra-day Precision (%CV) | ≤ 9.4%[11] |

| Inter-day Precision (%CV) | ≤ 9.4%[11] |

| Accuracy (% Bias) | Within ± 15% |

| Mean Extraction Recovery | > 90%[4][11] |

The use of this compound as an internal standard provides a robust and reliable method for the simultaneous quantification of naproxen and its primary metabolite, O-desmethylnaproxen, in human plasma by LC-MS/MS. This stable isotope-labeled standard ensures high accuracy and precision by correcting for variability throughout the analytical process. The detailed protocol and validation parameters presented here offer a solid foundation for researchers in drug development and clinical pharmacology to implement this method for pharmacokinetic and bioequivalence studies.

References

- 1. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. impactfactor.org [impactfactor.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ClinPGx [clinpgx.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ijmtst.com [ijmtst.com]